molecular formula C12H14N2O2 B14600426 1-(2,3-Dimethylphenyl)-5-methylimidazolidine-2,4-dione CAS No. 60984-46-5

1-(2,3-Dimethylphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B14600426
CAS No.: 60984-46-5
M. Wt: 218.25 g/mol
InChI Key: XWHFRSZTMIBQGU-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and three carbon atoms, with a 2,3-dimethylphenyl group and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-5-methylimidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbenzoyl chloride with a suitable imidazolidine derivative under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the demands of commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazolidine products.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted imidazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dimethylphenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both a 2,3-dimethylphenyl group and a methyl group on the imidazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

60984-46-5

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O2/c1-7-5-4-6-10(8(7)2)14-9(3)11(15)13-12(14)16/h4-6,9H,1-3H3,(H,13,15,16)

InChI Key

XWHFRSZTMIBQGU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=O)N1C2=CC=CC(=C2C)C

Origin of Product

United States

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